1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16668853
InChI: InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2/i6D2,7D2,8D2,9D2
SMILES:
Molecular Formula: C13H15N3S
Molecular Weight: 253.39 g/mol

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8

CAS No.:

Cat. No.: VC16668853

Molecular Formula: C13H15N3S

Molecular Weight: 253.39 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 -

Specification

Molecular Formula C13H15N3S
Molecular Weight 253.39 g/mol
IUPAC Name 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-phenyl-1,3-thiazole
Standard InChI InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2/i6D2,7D2,8D2,9D2
Standard InChI Key MNLMZCDODDGFAM-COMRDEPKSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=CS2)C3=CC=CC=C3)([2H])[2H])[2H]
Canonical SMILES C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Table 1: Physicochemical Properties of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8

PropertyValueSource
Molecular FormulaC13D8H7N3S\text{C}_{13}\text{D}_8\text{H}_7\text{N}_3\text{S}
Molecular Weight253.393 g/mol
CAS Number69389-14-6 (non-deuterated)
Deuterated Analog CASNot publicly disclosed
Storage Conditions2–8°C

The exact mass of the deuterated form is 253.393 g/mol, differing from the non-deuterated variant (245.35 g/mol) due to the isotopic substitution.

Synthesis and Deuterium Incorporation

Synthetic Pathways

The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 follows a two-step strategy analogous to deuterated hydroxyzine and aripiprazole :

  • Deuterated Intermediate Preparation: Piperazine-d8 is reacted with 4-chlorobenzhydryl chloride under controlled conditions to form a deuterated piperazine intermediate.

  • Coupling with Thiazole Moiety: The intermediate is coupled with 4-phenyl-1,3-thiazol-2-yl derivatives to yield the final deuterated product .

Key challenges include maintaining deuterium purity during reaction steps and optimizing yields, which typically range from 11.7% to 33.4% in similar deuterated syntheses .

Analytical Confirmation

The compound’s structure is verified using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the absence of proton signals at deuterated positions .

  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 253.393, consistent with the deuterated formula.

Applications in Pharmaceutical Research

Role as an Internal Standard

Deuterated analogs like 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 are indispensable in quantitative bioanalysis due to:

  • Isotopic Distinction: Deuterium creates a mass shift detectable via MS, enabling precise quantification of the non-deuterated form in biological matrices .

  • Matrix Effect Mitigation: Co-elution with the target analyte minimizes ionization variability in HPLC-MS/MS .

Future Research Directions

Metabolic Stability Studies

Deuterium’s kinetic isotope effect could prolong the compound’s metabolic half-life, a hypothesis requiring validation via in vitro hepatic microsomal assays .

Expanding Analytical Applications

Future work should explore its utility in:

  • Pharmacokinetic Profiling: Tracking absorption/distribution of the non-deuterated form in preclinical models.

  • Drug-Drug Interaction Studies: Assessing enzyme induction/inhibition using deuterated tracers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator